4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride
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Overview
Description
“4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride” is a chemical compound with the molecular formula C12H7Cl3O3S . It is a sulfonate that is used in the synthesis of organic compounds .
Synthesis Analysis
This compound is used in the synthesis of organic compounds. It has been shown to have torsion, oriented, and nucleophilic properties . The phenol group of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride is involved in these reactions .
Molecular Structure Analysis
The molecular structure of “4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride” can be represented by the InChI code: 1S/C12H7Cl3O3S/c13-11-6-3-9(7-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H
. This indicates the arrangement of atoms and bonds in the molecule.
Chemical Reactions Analysis
As a sulfonate, “4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride” is involved in various chemical reactions. It exhibits torsion, oriented, and nucleophilic properties, which play a crucial role in its reactions .
Physical And Chemical Properties Analysis
“4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride” is a white to yellow solid . It has a molecular weight of 337.61 g/mol . The melting point of this compound is between 86-88°C .
Scientific Research Applications
Synthesis and Potential Herbicidal Activity
- Complex Molecule Synthesis : Research has demonstrated the conversion of dichlorophenols to substituted benzenesulfonyl chlorides, including 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride, through reactions with chlorosulfonic acid. These compounds have been further reacted with nucleophilic reagents such as ammonia and amines, indicating their utility in synthesizing a wide range of complex molecules (Cremlyn & Cronje, 1979). The exploration of these derivatives' chemical reactivity highlights their potential in the development of novel herbicides, showcasing the versatility of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride in agricultural chemistry.
Catalytic and Environmental Applications
- Detoxification and Environmental Remediation : The compound's relevance extends into environmental science, where derivatives of benzenesulfonyl chloride, including those similar in structure to 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride, have been investigated for their potential in detoxifying environmental contaminants. For instance, catalytic hydrodechlorination using nickel/silica catalysts has been studied for the detoxification of dichlorophenols, which shares a structural resemblance to 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride, indicating its potential application in environmental cleanup efforts (Shin & Keane, 1999).
Advanced Materials and Polymers
- Polymer and Resin Synthesis : The versatility of benzenesulfonyl chlorides, including 4-(3,4-dichlorophenoxy) variants, is evident in their application in synthesizing new materials. Research into ferrocene-containing diamines synthesized from reactions involving benzenesulfonyl chloride derivatives showcases the potential of these compounds in developing advanced epoxy resins with enhanced properties, hinting at the broad applicability of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride in material science (Wright et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-(3,4-dichlorophenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3S/c13-11-6-3-9(7-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEZTLINFKIBOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395148 |
Source
|
Record name | 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride | |
CAS RN |
501697-77-4 |
Source
|
Record name | 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 501697-77-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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